molecular formula C23H21ClFN3OS2 B2706313 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride CAS No. 1330312-74-7

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride

货号: B2706313
CAS 编号: 1330312-74-7
分子量: 474.01
InChI 键: SJKZIYRSCVOMAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H21ClFN3OS2 and its molecular weight is 474.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

生物活性

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C31H38N4O3S3C_{31}H_{38}N_{4}O_{3}S_{3} with a molecular weight of 610.85 g/mol. The compound features a benzo[d]thiazole moiety known for its diverse biological activities and a tetrahydrothieno[2,3-c]pyridine structure that contributes to its pharmacological potential.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • APE1 Inhibition : The compound has been shown to inhibit the apurinic/apyrimidinic endonuclease 1 (APE1), an important target in cancer therapy due to its role in DNA repair mechanisms. In studies involving related compounds, low micromolar activity against APE1 was observed, enhancing the cytotoxic effects of alkylating agents like temozolomide in HeLa cells .
  • Mechanism of Action : The inhibition of APE1 leads to an accumulation of apurinic sites in DNA, which can trigger cell death pathways. This mechanism positions APE1 inhibitors as promising candidates for combination therapies in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics:

  • ADME Profile : The compound demonstrates a generally favorable absorption, distribution, metabolism, and excretion (ADME) profile in animal models. Following intraperitoneal dosing at 30 mg/kg body weight in mice, good exposure levels were noted in plasma and brain tissues .

Structure-Activity Relationships (SAR)

The SAR studies reveal that specific structural features are crucial for the biological activity of this class of compounds:

Structural FeatureImpact on Activity
Benzo[d]thiazole Moiety Essential for APE1 interaction
Tetrahydrothieno Structure Enhances binding affinity and selectivity
Fluorobenzamide Group Modulates pharmacokinetic properties

These findings suggest that modifications to the existing structure could lead to improved potency and selectivity against cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

  • Combination Therapy with Alkylating Agents : In a study involving HeLa cells treated with methylmethane sulfonate (MMS), the presence of APE1 inhibitors led to increased cytotoxicity compared to MMS treatment alone. This suggests a synergistic effect that could enhance therapeutic outcomes in cancer treatments .
  • In Vivo Efficacy : Animal studies have demonstrated that compounds with similar scaffolds effectively reduce tumor growth when used in combination with standard chemotherapy agents. These results underscore the potential for clinical applications in oncology .

属性

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3OS2.ClH/c1-2-27-12-11-16-19(13-27)30-23(26-21(28)14-7-9-15(24)10-8-14)20(16)22-25-17-5-3-4-6-18(17)29-22;/h3-10H,2,11-13H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKZIYRSCVOMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。